6-methoxytetrahydro-2H-pyran-3-ol
Description
6-Methoxytetrahydro-2H-pyran-3-ol is a heterocyclic compound featuring a tetrahydropyran core substituted with a methoxy group at position 6 and a hydroxyl group at position 3. The compound’s structure combines ether and alcohol functionalities, influencing its polarity, solubility, and reactivity.
Properties
CAS No. |
28194-32-3 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
6-methoxyoxan-3-ol |
InChI |
InChI=1S/C6H12O3/c1-8-6-3-2-5(7)4-9-6/h5-7H,2-4H2,1H3 |
InChI Key |
MGCVEMGADCDADD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-methoxytetrahydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . Another approach is the reaction of alcohols with 3,4-dihydropyran to form tetrahydropyranyl ethers, which can then be further modified to introduce the methoxy group . Industrial production methods often involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-methoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-methoxytetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in pharmaceutical research for their therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 6-methoxytetrahydro-2H-pyran-3-ol exerts its effects involves interactions with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., in ) reduce synthetic yields but enhance stereochemical utility in drug discovery .
- Application-Driven Design : Lipophilic derivatives like linalool oxide prioritize volatility for fragrances, whereas polar analogs (e.g., target compound) are suited for aqueous-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
